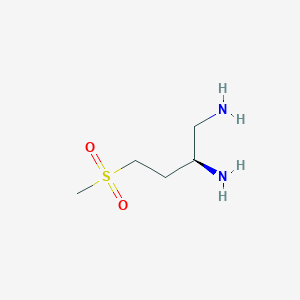
(2S)-4-Methanesulfonylbutane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Methanesulfonylbutane-1,2-diamine is an organic compound characterized by the presence of a methanesulfonyl group attached to a butane chain with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methanesulfonylbutane-1,2-diamine typically involves the reaction of butane-1,2-diamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to control the rate and selectivity of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2S)-4-Methanesulfonylbutane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler amine derivatives.
科学的研究の応用
(2S)-4-Methanesulfonylbutane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-4-Methanesulfonylbutane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-4-Methanesulfonylbutane-1,2-diamine: shares similarities with other sulfonyl-containing compounds, such as methanesulfonamide and sulfonylureas.
Methanesulfonamide: Similar in structure but lacks the butane chain.
Sulfonylureas: Used in medicine, particularly in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl group with a butane chain and two amine groups
特性
分子式 |
C5H14N2O2S |
|---|---|
分子量 |
166.24 g/mol |
IUPAC名 |
(2S)-4-methylsulfonylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O2S/c1-10(8,9)3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
InChIキー |
XTZGNDBHQOADQG-YFKPBYRVSA-N |
異性体SMILES |
CS(=O)(=O)CC[C@@H](CN)N |
正規SMILES |
CS(=O)(=O)CCC(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


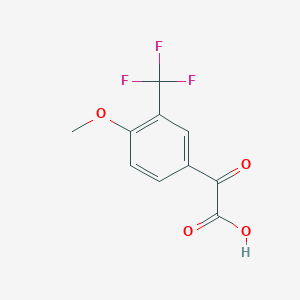
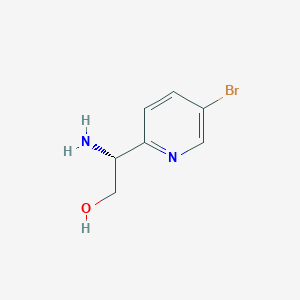

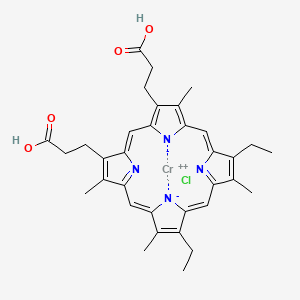

![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)
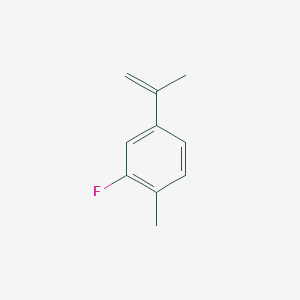
![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)
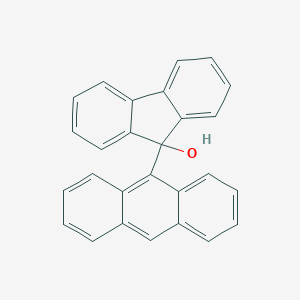

![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
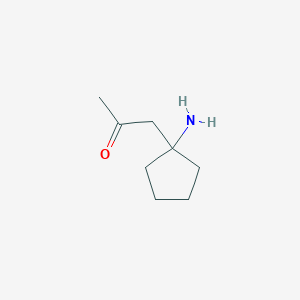
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)

